N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide
Description
N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes methoxy and methyl groups attached to pyridine rings, making it a subject of interest for further study.
Properties
IUPAC Name |
N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10-6-7-11(15(19-10)23-2)9-18-13(21)14(22)20-12-5-4-8-17-16(12)24-3/h4-8H,9H2,1-3H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPHNXMOCVXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CNC(=O)C(=O)NC2=C(N=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxy-6-methylpyridin-3-ylmethylamine with 2-methoxypyridin-3-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors designed to handle the specific requirements of the reaction. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. Quality control measures, such as chromatography and spectroscopy, are implemented to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide is studied for its potential biological activities. It has been investigated for its effects on enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)amide
N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)urea
N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)thiourea
Uniqueness: N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide stands out due to its specific structural features and the resulting biological and chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
